![molecular formula C10H12F2O2 B12075789 [4-(2,2-Difluoropropoxy)phenyl]methanol](/img/structure/B12075789.png)
[4-(2,2-Difluoropropoxy)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2,2-Difluoropropoxy)phenyl]methanol: is an organic compound characterized by the presence of a phenyl ring substituted with a 2,2-difluoropropoxy group and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,2-Difluoropropoxy)phenyl]methanol typically involves the reaction of 4-hydroxybenzyl alcohol with 2,2-difluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
4-Hydroxybenzyl alcohol+2,2-Difluoropropyl bromideK2CO3,DMFthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery systems and purification steps such as distillation or crystallization are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[4-(2,2-Difluoropropoxy)phenyl]methanol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions to introduce substituents onto the phenyl ring.
Major Products
Oxidation: 4-(2,2-Difluoropropoxy)benzaldehyde or 4-(2,2-Difluoropropoxy)benzoic acid.
Reduction: 4-(2,2-Difluoropropoxy)phenylmethane.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
[4-(2,2-Difluoropropoxy)phenyl]methanol: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal or antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism by which [4-(2,2-Difluoropropoxy)phenyl]methanol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluoropropoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
[4-(2,2-Difluoropropoxy)phenyl]methanol: can be compared with other phenylmethanol derivatives:
[4-(2,2-Difluoroethoxy)phenyl]methanol: Similar structure but with an ethoxy group instead of a propoxy group, leading to different physicochemical properties.
[4-(2,2-Difluoropropoxy)phenyl]ethanol:
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C10H12F2O2 |
|---|---|
Poids moléculaire |
202.20 g/mol |
Nom IUPAC |
[4-(2,2-difluoropropoxy)phenyl]methanol |
InChI |
InChI=1S/C10H12F2O2/c1-10(11,12)7-14-9-4-2-8(6-13)3-5-9/h2-5,13H,6-7H2,1H3 |
Clé InChI |
GSGBMFBMPCMLTF-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1=CC=C(C=C1)CO)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]acetamide](/img/structure/B12075716.png)
![O-{2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12075722.png)

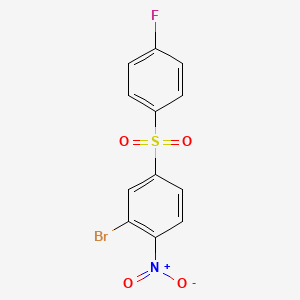
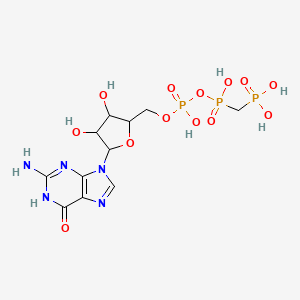
![Methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12075769.png)
![2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B12075776.png)
![{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12075777.png)
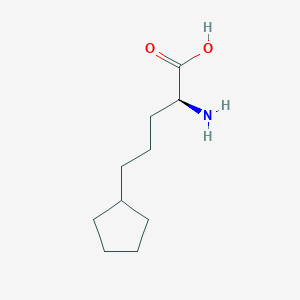
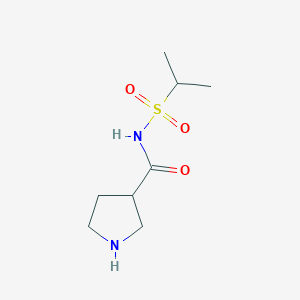


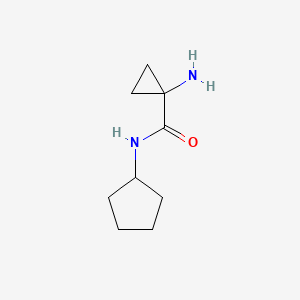
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)-1,3,5-triazin-2-one](/img/structure/B12075820.png)
